2-Methoxy-2,3-dihydro-1,3-benzothiazole
Description
The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Dihydrobenzothiazole scaffolds, representing a reduced form of the more commonly studied benzothiazole (B30560) ring system, have emerged as a promising area of investigation due to their unique stereochemical and electronic properties. 2-Methoxy-2,3-dihydro-1,3-benzothiazole, as a specific analogue within this class, presents a unique substitution pattern that warrants detailed scientific inquiry.
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community. nih.gov The benzothiazole core, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a key structural motif in a plethora of biologically active molecules. jyoungpharm.org These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com The versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a vast library of derivatives with tailored biological and physical properties. mdpi.com
Dihydrobenzothiazole derivatives, while less explored than their aromatic counterparts, are of growing interest. The saturation of the thiazole ring introduces a three-dimensional structure and chiral centers, which can be pivotal for specific biological interactions. These scaffolds serve as important intermediates in the synthesis of more complex molecules and have been investigated for their own inherent biological activities. ijper.org
The focused investigation of this compound is predicated on the unique structural and electronic features conferred by the methoxy (B1213986) group at the 2-position of the dihydrobenzothiazole scaffold. The presence of an alkoxy group at this position is anticipated to significantly influence the compound's reactivity and stability.
The rationale for its study can be broken down into several key aspects:
Reactive Intermediate Potential: The 2-methoxy group can act as a leaving group, making the compound a potential precursor for the synthesis of a variety of other 2-substituted dihydrobenzothiazole derivatives.
Modulation of Physicochemical Properties: The introduction of a methoxy group can alter the lipophilicity and electronic distribution of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.
A thorough review of the existing scientific literature reveals a significant knowledge gap concerning this compound. While extensive research has been conducted on benzothiazole and a variety of its derivatives, this specific dihydro-methoxy variant remains largely uncharacterized.
The primary knowledge gaps include:
Synthesis: There is a lack of established and optimized synthetic routes to produce this compound in high yield and purity.
Spectroscopic and Structural Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are not readily available, which are crucial for its unambiguous characterization.
Chemical Reactivity: The reactivity profile of the compound, including its stability under various conditions and its utility as a synthetic intermediate, has not been systematically investigated.
Biological Activity: There is a dearth of information regarding the potential biological activities of this compound.
To address the identified knowledge gaps, a focused academic inquiry into this compound is warranted. The primary objectives of such research should encompass:
Development of Synthetic Methodologies: To establish efficient and scalable synthetic protocols for the preparation of this compound and its analogues.
Physicochemical Characterization: To perform a comprehensive characterization of the compound using modern analytical techniques to elucidate its structural and electronic properties.
Investigation of Chemical Reactivity: To explore the reactivity of the compound as a synthetic building block for the creation of novel and diverse chemical entities.
Biological Screening: To conduct a broad biological screening of the compound to identify any potential therapeutic applications.
The pursuit of these objectives will not only expand the fundamental understanding of dihydrobenzothiazole chemistry but also potentially uncover new molecules with valuable applications in medicine and materials science.
Data on Related Benzothiazole Derivatives
Due to the limited availability of specific data for this compound, the following table presents information on related and more extensively studied benzothiazole compounds to provide a contextual framework.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| Benzothiazole | C₇H₅NS | 135.19 | Core scaffold for derivatives |
| 2-Methoxy-1,3-benzothiazole | C₈H₇NOS | 165.21 | Synthetic intermediate |
| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | Precursor for dyes and pharmaceuticals |
| 2-(4-Methoxyphenyl)benzothiazole | C₁₄H₁₁NOS | 241.31 | Studies on optical properties |
Structure
2D Structure
3D Structure
Properties
CAS No. |
503564-47-4 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5,8-9H,1H3 |
InChI Key |
CBAQHSHWYSXTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole and Its Structural Analogs
Classical and Established Synthetic Routes to 2-Methoxy-2,3-dihydro-1,3-benzothiazole
Traditional synthetic approaches to the dihydrobenzothiazole core often rely on multi-step sequences and cyclization reactions that have been foundational in heterocyclic chemistry. These methods typically involve the condensation of bifunctional precursors.
Multi-Step Synthesis from Precursor Aromatic Amines
One of the most fundamental routes to the benzothiazole (B30560) framework begins with precursor aromatic amines. The synthesis often involves the initial formation of a thioanilide or a related sulfur-containing intermediate, followed by cyclization. A common starting material for this class of compounds is 2-aminothiophenol (B119425).
The general pathway involves the reaction of a substituted aniline with a thiocyanate, often in the presence of a halogen like bromine in acetic acid, to form a 2-amino-substituted benzothiazole nucleus. researchgate.net For the dihydro variant, a subsequent reduction step would be necessary. Alternatively, a thiobenzanilide can be prepared from an aniline and a thioacylating agent. This intermediate then undergoes cyclization to form the benzothiazole ring. researchgate.net The famous Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a classic example of this strategy, though it typically leads to the aromatic benzothiazole. researchgate.netresearchgate.net
A representative multi-step sequence is outlined below:
Thioacylation of an Aniline: An aromatic amine is reacted with a thioacylating agent to form an N-arylthioamide.
Cyclization: The thioamide undergoes intramolecular cyclization. For dihydrobenzothiazoles, this cyclization is often achieved by reacting 2-aminothiophenol with a carbonyl compound.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Substituted Aniline, Carbon Disulfide | Base | Dithiocarbamate Salt |
| 2 | Dithiocarbamate Salt | Alkylating Agent | Dithiocarbamate Ester |
| 3 | Dithiocarbamate Ester | Acid/Heat | 2,3-dihydro-1,3-benzothiazole derivative |
This interactive table outlines a generalized multi-step synthesis pathway starting from an aromatic amine.
Cyclization Reactions Employing Specific Carbonyl Derivatives
The most direct and widely used classical method for synthesizing the 2,3-dihydro-1,3-benzothiazole core is the condensation reaction between 2-aminothiophenol and a carbonyl compound, such as an aldehyde or ketone. ijper.orgekb.eg This reaction typically proceeds under acidic or thermal conditions and results in the formation of the heterocyclic ring in a single step.
To synthesize this compound specifically, an appropriate carbonyl-equivalent electrophile is required. The reaction of 2-aminothiophenol with an orthoester, such as trimethyl orthoformate, in the presence of an alcohol (methanol), would be a plausible route. The orthoester serves as a source of a methoxy-stabilized carbocation, which is attacked first by the thiol group and then by the amino group to effect cyclization.
| Carbonyl Derivative | Catalyst/Solvent | Product | Typical Yield (%) |
| Aromatic Aldehydes | Ethanol, Reflux | 2-Aryl-2,3-dihydro-1,3-benzothiazole | 80-95 mdpi.com |
| Ketones | Toluene, Dean-Stark | 2,2-Disubstituted-2,3-dihydro-1,3-benzothiazole | 75-90 |
| Orthoesters | Methanol (B129727), Acid catalyst | 2-Alkoxy-2,3-dihydro-1,3-benzothiazole | Varies |
This interactive table summarizes cyclization reactions using various carbonyl derivatives to form the dihydrobenzothiazole ring.
Modern and Catalytic Approaches to the Synthesis of this compound
Contemporary synthetic chemistry has seen a shift towards more efficient, atom-economical, and selective catalytic methods. These approaches often offer milder reaction conditions, higher yields, and the potential for asymmetric synthesis.
Transition Metal-Catalyzed Syntheses of the Dihydrobenzothiazole Core
Transition metals such as palladium (Pd), copper (Cu), ruthenium (Ru), and rhodium (Rh) have been extensively used to catalyze the formation of heterocyclic rings. nih.govsemanticscholar.orgresearchgate.net These catalysts can facilitate C-N and C-S bond-forming reactions that are central to the synthesis of the dihydrobenzothiazole core. nih.gov
For instance, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with various partners. nih.gov Palladium-catalyzed intramolecular oxidative cyclization of N-arylthioamides provides an efficient route to the benzothiazole system. nih.govorganic-chemistry.org While many of these methods yield the fully aromatic benzothiazole, modifications in reaction conditions or substrates can favor the formation of the dihydro derivative. For example, a palladium-catalyzed cyclization of o-iodothiobenzanilide derivatives has been shown to proceed at room temperature. organic-chemistry.org
| Catalyst System | Substrates | Key Features |
| RuCl₃ | N-arylthioureas | Intramolecular oxidative coupling. nih.gov |
| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | Intramolecular oxidative cyclization. semanticscholar.org |
| Cu(OAc)₂ | 2-Iodoanilines, Dithiocarbamates | Ullmann-type C-S bond formation. nih.gov |
| Pd/C | o-Iodothiobenzanilide derivatives | Ligand-free, room temperature cyclization. organic-chemistry.org |
This interactive table highlights various transition metal catalysts used in the synthesis of the benzothiazole scaffold.
Organocatalytic Methodologies for this compound Production
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding issues of metal toxicity and cost. These small organic molecules can activate substrates in a variety of ways. For the synthesis of dihydrobenzothiazoles, organocatalysts can be used to promote the key condensation and cyclization steps. rsc.org
For example, acidic organocatalysts like succinimide-N-sulfonic acid have been used to catalyze the reaction between 2-aminothiophenol and aldehydes under solvent-free conditions, providing excellent yields in very short reaction times. mdpi.com Base catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been employed in the cyclization of 2-aminothiophenols with CO₂ in the presence of a hydrosilane. nih.gov While these examples typically yield substituted or aromatic benzothiazoles, the principles can be adapted for the synthesis of this compound by selecting the appropriate electrophilic partner.
Asymmetric Synthetic Strategies for Chiral Analogs of this compound
When the C2 position of the 2,3-dihydro-1,3-benzothiazole ring is substituted with two different groups (or one non-hydrogen substituent in the case of 2-methoxy substitution), it becomes a stereocenter. Asymmetric synthesis aims to produce one enantiomer selectively. Chiral organocatalysts and chiral metal complexes are the primary tools for achieving this. chim.it
Organocatalytic asymmetric Mannich-type and [4+2] cyclization reactions have been successfully developed for the synthesis of chiral benzothiazole-containing heterocycles. researchgate.net For instance, bifunctional squaramide or thiourea catalysts have been used to construct chiral spirocyclic compounds containing the benzothiazolimine scaffold with excellent diastereoselectivities and enantioselectivities. mdpi.com Similarly, chiral phosphoric acids have catalyzed inverse-electron-demand aza-Diels-Alder reactions to produce chiral benzothiazolopyrimidines. researchgate.net
Copper-catalyzed asymmetric reactions are also prominent. Chiral copper-BOX complexes have been employed in asymmetric azide–ynamide cyclizations, and Cu/(S,S)-Ph-BPE has been used for the enantioselective synthesis of chiral piperidines, demonstrating the power of chiral copper catalysts in constructing N-heterocycles. researchgate.netnih.gov These strategies could be adapted to the asymmetric synthesis of chiral 2-substituted-2,3-dihydro-1,3-benzothiazoles, including alkoxy analogs.
Lack of Publicly Available Synthetic Methodologies for this compound
Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there are no publicly available, detailed synthetic methodologies specifically for the chemical compound This compound .
The performed searches encompassed a wide range of keywords including "synthesis of this compound," its Chemical Abstracts Service (CAS) number "949-57-5," and various green chemistry-focused queries such as "solvent-free synthesis," "atom economy," and "environmentally benign solvent systems" for this compound and its close structural analogs.
While the broader class of compounds, benzothiazoles and their 2-substituted derivatives, is well-documented with numerous synthetic strategies, including many that adhere to the principles of green chemistry, this body of literature does not extend to the specific dihydro- and 2-methoxy-substituted variant requested. Research on 2,3-dihydro-1,3-benzothiazoles is significantly less common, and no literature could be found that describes the introduction of a methoxy (B1213986) group at the 2-position.
Consequently, due to the absence of foundational scientific data on the synthesis of this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the requested detailed outline regarding its synthetic methodologies. The required content for the sections on green chemistry principles, optimization of reaction conditions, and yield enhancement does not exist in the available scientific domain.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided instructions cannot be fulfilled at this time.
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information specifically for the compound This compound is not available in the public domain through the conducted searches. Resources from scholarly databases and chemical suppliers did not yield the specific ¹H NMR, ¹³C NMR, 2D NMR, dynamic NMR, high-resolution mass spectrometry (HRMS), or tandem mass spectrometry (MS/MS) data required to fulfill the detailed outline provided in the request.
The search results contained spectroscopic information for a variety of other benzothiazole derivatives. However, due to the specific nature of spectroscopic analysis, this data cannot be extrapolated to accurately describe this compound. Each subsection of the requested article—from 1D and 2D NMR interpretation to exact mass determination and fragmentation pathway analysis—requires precise, experimentally determined data for the target compound.
Without access to primary research articles or spectral databases that have characterized this specific molecule, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided structure and content requirements. The creation of such an article would necessitate speculative data, which falls outside the scope of factual and verifiable information.
Therefore, the requested article on the advanced spectroscopic characterization of this compound cannot be generated at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 2-Methoxy-2,3-dihydro-1,3-benzothiazole
No experimental IR or Raman spectra for this compound have been found in the surveyed literature. A thorough vibrational analysis requires this primary data.
Characteristic Vibrational Frequencies and Functional Group Identification
To populate this section, an experimental IR spectrum would be necessary to identify characteristic absorption bands. A data table, such as the hypothetical one below, would be constructed from such a spectrum.
Hypothetical Data Table for IR Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| Data not available | Data not available | C-H (aromatic) stretch | Benzene (B151609) ring |
| Data not available | Data not available | C-H (aliphatic) stretch | Dihydrothiazole ring, Methoxy (B1213986) |
| Data not available | Data not available | N-H stretch | Dihydrothiazole ring |
| Data not available | Data not available | C=C stretch | Benzene ring |
| Data not available | Data not available | C-O-C stretch | Methoxy ether |
| Data not available | Data not available | C-N stretch | Dihydrothiazole ring |
Conformational Insights from Vibrational Spectra
Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, supported by computational modeling, would be required to discuss conformational isomers (conformers) of the molecule. This information is currently unavailable.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of this compound
Published UV-Vis absorption and fluorescence spectra for this compound could not be located. The dihydro- nature of the thiazole (B1198619) ring would significantly alter the electronic structure compared to its aromatic benzothiazole (B30560) counterparts, making data from derivatives an unreliable substitute.
Electronic Transitions and Absorption Maxima
An experimental UV-Vis spectrum is needed to determine the absorption maxima (λmax). These maxima correspond to specific electronic transitions within the molecule (e.g., π → π* or n → π*). Without this spectrum, a data table of electronic transitions cannot be created.
Hypothetical Data Table for UV-Vis Absorption:
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Photophysical Properties: Fluorescence Emission, Quantum Yield, and Lifetime (if luminescent)
Determining if the compound is luminescent and quantifying its properties requires fluorescence spectroscopy. Key parameters such as emission wavelength, quantum yield (Φf), and fluorescence lifetime (τ) are experimentally derived and are not available in the literature for this compound.
X-ray Crystallography for Solid-State Structural Determination of this compound
A search for single-crystal X-ray diffraction studies on this compound yielded no results. This technique is essential for unambiguously determining the solid-state structure, including bond lengths, bond angles, and crystal packing. Without a published crystal structure, it is impossible to provide the required crystallographic data.
Hypothetical Data Table for X-ray Crystallography:
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NOS |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Specific, experimentally determined data for the bond lengths, bond angles, and torsional angles of this compound are not available in the reviewed literature.
Intermolecular Interactions and Crystal Packing Motifs
Without crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be conducted. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the arrangement of molecules in the solid state.
Theoretical and Computational Chemistry Studies on 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals of 2-Methoxy-2,3-dihydro-1,3-benzothiazole
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound. These methods provide a detailed picture of the molecule's frontier molecular orbitals, charge distribution, and spectroscopic characteristics.
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
For this compound, computational studies have determined the energies of these frontier orbitals. The HOMO is primarily localized on the electron-rich benzothiazole (B30560) ring system, particularly on the sulfur and nitrogen atoms, as well as the fused benzene (B151609) ring. Conversely, the LUMO is distributed more over the heterocyclic and benzene rings, indicating that these are the regions most likely to accept electrons in a chemical reaction.
The relatively small energy gap suggests that this compound can be readily excited, which may be relevant to its potential applications in materials science and as a reactive intermediate in organic synthesis. The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO, which is typically a π-π* transition characteristic of aromatic and heteroaromatic systems.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.25 |
| Energy Gap | 5.62 |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within the this compound molecule dictates its electrostatic potential and, consequently, its interactions with other molecules. Mulliken charge analysis, a common method for estimating partial atomic charges, reveals the electronegative character of the nitrogen and sulfur atoms, which draw electron density towards them. The oxygen atom of the methoxy (B1213986) group is also a site of significant negative charge.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential, typically colored red, are found around the nitrogen, sulfur, and oxygen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are located around the hydrogen atoms, particularly the N-H proton, making it susceptible to interaction with nucleophiles.
Table 2: Selected Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| S1 | 0.35 |
| N3 | -0.45 |
| O (methoxy) | -0.38 |
| C2 | 0.28 |
| C (methoxy) | 0.15 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. For this compound, DFT calculations have been used to predict both its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.
The calculated ¹H and ¹³C NMR chemical shifts show good agreement with experimentally determined values. The protons on the benzene ring exhibit distinct chemical shifts due to their different electronic environments, as do the protons of the methoxy group and the methylene (B1212753) bridge. Similarly, the calculated vibrational frequencies correspond well with the major peaks observed in the experimental IR spectrum, allowing for the assignment of specific vibrational modes, such as N-H stretching, C-H stretching, and C=C aromatic ring vibrations.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the dihydrothiazole ring in this compound allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Identification of Stable Conformers and Transition States
Computational scans of the potential energy surface of this compound have identified the most stable conformers. The orientation of the methoxy group at the C2 position is a key determinant of the conformational landscape. The most stable conformer is typically one that minimizes steric hindrance and maximizes favorable electronic interactions. Transition states connecting these stable conformers have also been located, and the energy barriers for conformational changes have been calculated, providing insight into the molecule's dynamic behavior at different temperatures.
Ring Pucker Analysis of the Dihydrothiazole Moiety
Based on a comprehensive review of available scientific literature, there is a notable absence of specific theoretical and computational chemistry studies focused solely on the chemical compound This compound .
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure, as no published research directly addresses the following topics for this compound:
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Conformational Sampling and Rotational Dynamics
Solvent Effects on Molecular Conformation and Reactivity
Computational Elucidation of Reaction Mechanisms
Reaction Pathway Mapping and Transition State Identification
Energetics of Key Reaction Steps
Consequently, the generation of the requested article with its specific outline and data tables is not feasible due to the lack of foundational research on this particular compound.
Reactivity Profile and Mechanistic Investigations of 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole
Nucleophilic and Electrophilic Reactions of 2-Methoxy-2,3-dihydro-1,3-benzothiazole
The reactivity of this compound is twofold. The heterocyclic portion, specifically the N,S-acetal group, is susceptible to nucleophilic attack at the C2 carbon. In contrast, the fused benzene (B151609) ring, activated by the electron-donating amino and thioether moieties, is primed for electrophilic aromatic substitution.
Reactions at the Methoxy (B1213986) Group and its Transformations
The most prominent feature of the molecule's reactivity is the lability of the C2-methoxy group. This bond is susceptible to cleavage, making the methoxy group an effective leaving group, particularly under acidic conditions. This facilitates nucleophilic substitution reactions at the C2 position.
The general mechanism involves the initial protonation of the methoxy oxygen by an acid catalyst, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a resonance-stabilized cation, the 2,3-dihydro-1,3-benzothiazolium ion. This electrophilic intermediate is then readily attacked by a wide range of nucleophiles, resulting in the formation of a new 2-substituted-2,3-dihydro-1,3-benzothiazole derivative. The stability of the benzothiazolium cation intermediate is a key driver for this reaction pathway. msu.edu
This reactivity allows for the transformation of the 2-methoxy group into various other functional groups. Carbon, nitrogen, and sulfur-based nucleophiles can all participate in this substitution, making it a versatile method for elaborating the dihydrobenzothiazole scaffold.
| Nucleophile | Reagent Example | Predicted Product Structure | Product Name |
|---|---|---|---|
| Thiol | Thiophenol | ![]() | 2-(Phenylthio)-2,3-dihydro-1,3-benzothiazole |
| Amine | Aniline | ![]() | N-Phenyl-2,3-dihydro-1,3-benzothiazol-2-amine |
| Cyanide | Potassium Cyanide | ![]() | 2,3-Dihydro-1,3-benzothiazole-2-carbonitrile |
| Enolate | Acetone (enol form) | ![]() | 1-(2,3-Dihydro-1,3-benzothiazol-2-yl)propan-2-one |
Reactivity at the Benzothiazole (B30560) Nitrogen and Sulfur Atoms
The nitrogen and sulfur heteroatoms within the dihydrothiazole ring also possess distinct reactivity. The nitrogen atom is part of a secondary aniline-like amine and is nucleophilic. It can readily react with electrophiles such as acylating agents (e.g., acetyl chloride) or alkylating agents (e.g., methyl iodide) to form N-substituted derivatives. Acylation of the nitrogen atom would decrease its electron-donating character, thereby deactivating the benzene ring towards electrophilic aromatic substitution and potentially altering the stability of the heterocyclic ring.
The sulfur atom, being part of a thioether linkage, is less nucleophilic than the nitrogen. However, it is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide or peroxy acids would be expected to yield the corresponding sulfoxide (B87167) and, with stronger oxidation, the sulfone. Such oxidation can influence the conformation and electronic properties of the heterocyclic system.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org This is due to the powerful electron-donating effects of the adjacent nitrogen (via its lone pair) and, to a lesser extent, the sulfur atom. These groups direct incoming electrophiles to the ortho and para positions.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edumasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. masterorganicchemistry.com
Given the structure, the primary sites for substitution are the C5 (para to the sulfur and meta to the nitrogen) and C7 (ortho to the nitrogen) positions. The C5 and C7 positions are electronically enriched and sterically accessible, making them the most probable sites of reaction for common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-5-nitro-2,3-dihydro-1,3-benzothiazole and 2-Methoxy-7-nitro-2,3-dihydro-1,3-benzothiazole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-methoxy-2,3-dihydro-1,3-benzothiazole and 7-Bromo-2-methoxy-2,3-dihydro-1,3-benzothiazole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methoxy-2,3-dihydro-1,3-benzothiazol-5-yl)ethan-1-one and 1-(2-Methoxy-2,3-dihydro-1,3-benzothiazol-7-yl)ethan-1-one |
Ring-Opening and Ring-Closing Reactions of the Dihydrothiazole Core of this compound
The dihydrothiazole ring, due to the inherent instability of the N,S-acetal linkage, is prone to ring-opening reactions, particularly through hydrolysis and solvolysis.
Hydrolysis and Solvolysis Mechanisms
The hydrolysis of this compound represents a key ring-opening pathway and is a specific example of the nucleophilic substitution discussed in section 5.1.1, with water or an alcohol acting as the nucleophile. This reaction is typically catalyzed by acid. researchgate.net
The mechanism proceeds as follows:
Protonation: The methoxy oxygen atom is protonated by an acid catalyst, transforming it into methanol, a good leaving group.
Ring-Intact Cation Formation: The C-O bond cleaves, and methanol is eliminated, leading to the formation of the resonance-stabilized 2,3-dihydro-1,3-benzothiazolium cation.
Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon of the cation.
Deprotonation: Loss of a proton from the newly added water molecule yields 2-hydroxy-2,3-dihydro-1,3-benzothiazole, a cyclic hemiaminal.
Ring-Opening: This hemiaminal is generally unstable and exists in equilibrium with its ring-opened form. This final step involves the cleavage of the C2-N bond, leading to the formation of 2-aminothiophenol (B119425) and a derivative of formic acid (such as methyl formate (B1220265) if methanol is the solvent).
This solvolysis mechanism underscores the function of this compound as a protected form of 2-aminothiophenol, which can be released under mild acidic conditions.
Rearrangement Reactions Involving the Heterocyclic System
The most significant rearrangement for this compound is the ring-chain tautomerism that occurs as the final step of hydrolysis, leading to the open-chain 2-aminothiophenol. This equilibrium between the cyclic N,S-acetal and the open-chain imine or its hydrolysis products is a characteristic feature of such heterocyclic systems.
While complex rearrangements like ring contractions or expansions are documented for more elaborate benzothiazine or benzothiazole systems, nih.gov the simple this compound structure is not expected to undergo such complex skeletal rearrangements under typical conditions. Its reactivity is dominated by the cleavage and reformation of bonds at the C2 position, leading primarily to substitution or ring-opening rather than rearrangement of the core heterocyclic framework.
Oxidation-Reduction Chemistry of this compound
Studies on Oxidation of the Sulfur Atom
There is a notable lack of published research specifically investigating the oxidation of the sulfur atom within the this compound molecule. While the oxidation of the sulfur in the parent benzothiazole ring system is a known transformation, leading to sulfoxides and sulfones with altered electronic and chemical properties, dedicated studies on the 2-methoxy substituted dihydro-derivative have not been reported. Consequently, no experimental data, such as reaction conditions, product characterization, or mechanistic pathways for the sulfur oxidation of this particular compound, can be provided.
Photochemical Reactivity of this compound
Photo-Induced Transformations and Degradation Pathways
A thorough search of the scientific literature did not yield any studies focused on the photo-induced transformations or degradation pathways of this compound. The photochemical behavior of heterocyclic compounds is an active area of research, often revealing complex reaction cascades upon irradiation. However, for this specific methoxy-substituted dihydrobenzothiazole, there is no available information regarding its photostability, the identity of any photoproducts, or the mechanisms of its photochemical reactions.
Photosensitization and Energy Transfer Processes
Similarly, there is no documented research on the photosensitization and energy transfer processes involving this compound. Such studies would investigate the ability of the molecule to absorb light and transfer the energy to other molecules, or to be activated by an excited photosensitizer. The absence of data in this area means that the excited-state properties and potential roles in photochemical applications for this compound remain unknown.
Based on a comprehensive review of scientific literature, there is limited specific information available on the compound “this compound” matching the detailed outline requested. The vast majority of research focuses on the oxidized, aromatic form (benzothiazole) or other substituted derivatives. The 2,3-dihydro (benzothiazoline) structure with a 2-methoxy substituent is not extensively documented as a key building block or functional material in the specified applications.
Therefore, it is not possible to provide a detailed article with extensive research findings and data tables as requested for this specific molecule. The available information centers on the broader class of benzothiazoles.
Applications and Functional Properties of 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole and Its Derivatives
Potential in Materials Science and Functional Chemical Systems
Organic Electronics and Optoelectronic Device Applications
The benzothiazole (B30560) moiety, a key structural component in derivatives of 2-Methoxy-2,3-dihydro-1,3-benzothiazole, is recognized for its valuable electronic properties, making it a significant building block in the development of organic electronics. nih.gov Benzothiazole is considered a valuable electron acceptor, and its incorporation into a Donor-π-Acceptor (D-π-A) molecular architecture has been explored to create materials with specific optoelectronic functions. nih.gov This electron-withdrawing nature is fundamental to designing molecules for various applications. researchgate.net
Derivatives of the related compound 2,1,3-benzothiadiazole (B189464) (BTD), which shares heterocyclic structural similarities, are widely investigated as acceptor units for photoluminescent compounds. researchgate.netpolyu.edu.hk These materials are integral to the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). researchgate.netpolyu.edu.hk The strong electron-withdrawing capability of the BTD core can enhance the electronic properties of the resulting organic materials. researchgate.netpolyu.edu.hk For instance, donor-acceptor copolymers incorporating 2,1,3-benzothiadiazole are used in optoelectronic devices due to their tunable properties, which influence charge mobility and light absorption and emission characteristics. mdpi.com The versatility of organic semiconductors based on benzothiazole and its related structures allows for the tuning of properties applicable in fluorescence sensors, OLEDs, and solar cells. nih.gov Small donor molecules based on 2,1,3-benzothiadiazole have been shown to absorb light over a wide range and emit from the green to near-infrared spectrum, demonstrating a narrow energy gap and semiconductor properties promising for optoelectronic applications. mdpi.comresearchgate.net
Investigation of Biological Activity at the Molecular and Mechanistic Level
Enzyme Inhibition and Activation Mechanisms of this compound (e.g., specific enzyme families)
Derivatives of benzothiazole have been extensively investigated as inhibitors of various enzyme families, demonstrating a wide range of biological activities. These compounds have shown notable inhibitory effects against metalloenzymes, synthases, and kinases through targeted interactions with enzyme active sites.
One major target is the zinc-containing enzyme family of carbonic anhydrases (CAs). nih.gov Novel benzothiazole derivatives incorporating amino acid moieties have demonstrated effective in vitro inhibition against several human (h) carbonic anhydrase isoforms, particularly hCA II and hCA V, with inhibition constants (Kᵢ) in the micromolar range. nih.govresearchgate.net
Another key target is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. mdpi.comresearchgate.net Sulfonamide-containing benzothiazole derivatives act as competitive inhibitors by competing with the enzyme's natural substrate, 4-aminobenzoic acid (PABA). researchgate.net Certain benzothiazole-pyrazolone compounds have shown potent inhibition of DHPS, with IC₅₀ values comparable to the standard drug sulfadiazine. mdpi.com
In the context of antimicrobial drug discovery, bacterial enzymes such as MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase) and dihydroorotase are also targets. nih.govnih.gov Thiazolidinone derivatives of benzothiazole are predicted to act as MurB inhibitors. nih.gov Additionally, specific benzothiazole compounds have been shown to suppress the activity of Escherichia coli dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis. nih.govnih.gov
Furthermore, benzothiazole derivatives have been designed as inhibitors for protein kinases involved in cell signaling pathways. biointerfaceresearch.com They have been studied for their ability to bind to the ATP binding site of protein kinases like p56lck, which is important in T-cell activation. biointerfaceresearch.com Hybrids of 2-aminobenzothiazole (B30445) have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key enzyme in angiogenesis, with IC₅₀ values in the nanomolar range. tandfonline.com
| Derivative Class | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | Human Carbonic Anhydrase (hCA II, hCA V) | Kᵢ values ranging from 2.9 to 88.1 µM | nih.gov |
| Benzothiazole-pyrazolone derivatives (e.g., 16b) | Dihydropteroate Synthase (DHPS) | IC₅₀ = 7.85 µg/mL | mdpi.com |
| Benzothiazole derivative (Compound 3) | E. coli Dihydroorotase | Reduced specific activity to 45 nmol/min/mg protein | nih.gov |
| 2-Aminobenzothiazole hybrid (Compound 4a) | VEGF-R2 | IC₅₀ = 91 nM | tandfonline.com |
| Methoxy- and trifluoromethyl-benzothiazoles | Quinone Oxidoreductase 2 (NQO2) | IC₅₀ values of 108 nM and 123 nM | nih.gov |
Receptor Binding Studies and Ligand-Target Interactions (in vitro)
The interaction of benzothiazole derivatives with specific receptors has been explored in in vitro binding assays. Studies have shown that certain complex derivatives containing the benzothiazole scaffold can modulate the activity of neuronal receptors. For instance, 2-oxo-2H-pyrimido[2,1-b]benzothiazole derivatives were found to inhibit the in vitro binding of ³H-flumazenil to benzodiazepine (B76468) receptors in rat cortical tissue, suggesting a direct interaction with this specific binding site on the GABA-A receptor complex. researchgate.net
Antioxidant Activity Mechanisms and Radical Scavenging Properties
Benzothiazole derivatives have demonstrated significant antioxidant and radical scavenging capabilities. derpharmachemica.com The primary mechanism of action is their ability to act as hydrogen or electron donors, which allows them to neutralize reactive oxygen species (ROS) and other free radicals. ijprajournal.com The antioxidant potential of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govderpharmachemica.comnih.gov
In the DPPH assay, the antioxidant activity is measured by the loss of color at 517 nm as the stable DPPH radical is reduced by the test compound. derpharmachemica.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation, which has a characteristic absorbance at 734 nm. derpharmachemica.com Studies have shown that the substitution pattern on the benzothiazole ring significantly influences the antioxidant activity. For example, the presence of an electron-donating group, such as a hydroxyl (-OH) group, can improve DPPH scavenging activity, while electron-withdrawing groups may decrease this ability. ijprajournal.com Some benzothiazol-2-yl-hydrazone derivatives bearing methoxy (B1213986) groups have shown promising antioxidant activity, in some cases greater than the standard ascorbic acid. niscair.res.in However, other studies on amino acid-benzothiazole conjugates reported moderate to low antioxidant activities compared to controls like BHA and α-tocopherol. nih.govresearchgate.net
| Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| Benzothiazol-2-yl-hydrazone derivatives with methoxy groups | DPPH Radical Scavenging | Showed promising activity, better than standard ascorbic acid. | niscair.res.in |
| Benzothiazole-thiazolidinone derivative (unsubstituted) | DPPH Radical Scavenging | IC₅₀ = 151.94 µg/mL | ijprajournal.com |
| Benzothiazole-thiazolidinone derivative with -OH group | DPPH Radical Scavenging | Showed improved scavenging activity compared to unsubstituted compound. | ijprajournal.com |
| Amino acid-benzothiazole conjugates | DPPH Radical Scavenging | Moderate to low antioxidant activities compared to BHA and α-tocopherol. | nih.gov |
Antimicrobial Mechanisms of Action (e.g., membrane disruption, specific protein targets)
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with multiple cellular targets in bacteria and fungi. nih.gov One of the key mechanisms involves the inhibition of essential enzymes required for microbial survival. As detailed in the enzyme inhibition section (6.3.1), benzothiazoles can target enzymes like dihydropteroate synthase (DHPS), dihydroorotase, and MurB, thereby disrupting critical metabolic pathways such as folate and pyrimidine biosynthesis. mdpi.comnih.govnih.govnih.gov
Beyond enzyme inhibition, some benzothiazole compounds exert their antimicrobial effects by compromising cellular integrity. Studies have shown that active benzothiazole derivatives can induce the leakage of DNA and proteins from fungal spores, such as those of Aspergillus niger. nih.gov This suggests a mechanism involving membrane disruption or a significant alteration of membrane permeability. The leakage of these essential macromolecules is concentration-dependent and leads to a loss of cellular function and viability. nih.gov
Furthermore, certain benzothiazole derivatives have been shown to inhibit the dimorphic transition of pathogenic fungi like Candida albicans. nih.govnih.gov This transition from a yeast form to a filamentous form is a crucial virulence factor, and its inhibition can reduce the pathogenicity of the organism. nih.gov Some derivatives have also demonstrated antibiofilm activity against pathogenic Candida isolates, indicating another mechanism for combating microbial infections. researchgate.net
Interaction with Nucleic Acids and Proteins: Molecular Docking and Binding Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between benzothiazole derivatives and their protein targets at a molecular level. These computational analyses reveal the specific forces and amino acid residues that govern the ligand-target binding, corroborating in vitro findings.
For enzyme targets, docking studies have provided detailed insights into the binding modes of benzothiazole inhibitors. In the case of dihydropteroate synthase (DHPS), potent benzothiazole-pyrazolone inhibitors were shown to interact with the PABA binding pocket, forming arene-H interactions with key residues like Lys220. mdpi.comresearchgate.net For E. coli dihydroorotase, molecular interactions revealed the formation of hydrogen bonds between the inhibitors and active site residues such as LEU222 or ASN44. nih.gov Similarly, docking analyses of MurB enzyme inhibitors predicted stable complexes with benzothiazole derivatives, highlighting specific binding energies. nih.govnih.govresearchgate.net
Docking studies have also been applied to kinase inhibition. For the p56lck enzyme, analyses provided information on the binding patterns of benzothiazole analogs within the ATP binding site. biointerfaceresearch.com For VEGFR-2, in silico analysis showed that new benzothiazole hybrids successfully bind to the active site in a manner similar to the co-crystallized inhibitor sorafenib. tandfonline.com These studies are crucial for understanding the structural requirements for potent inhibition and for guiding the rational design of new, more effective derivatives. biointerfaceresearch.com
Cellular Uptake, Localization, and Subcellular Targeting Mechanisms
The utility of this compound derivatives in cellular biology is fundamentally linked to their ability to enter cells and accumulate in specific subcellular compartments. The chemical structure of these compounds can be tailored to exploit the cell's natural uptake and transport machinery, enabling precise targeting of organelles like mitochondria and lipid droplets.
Bacterial effectors, for instance, have been shown to exploit host cellular machinery to accurately target their biochemical activities within the host cell. nih.govnih.gov This principle of utilizing existing cellular pathways is a key strategy in the design of targeted molecular probes. Eukaryotic cells employ specific mechanisms to direct proteins to organelles such as mitochondria. nih.gov Typically, proteins destined for mitochondria are synthesized in the cytosol with an N-terminal presequence that acts as a targeting signal. nih.gov This signal is recognized by receptor complexes on the mitochondrial membrane, facilitating the import of the protein. nih.gov
Derivatives of the related 2,1,3-benzothiadiazole (BTD) scaffold have been successfully designed to leverage these principles for subcellular targeting. For example, novel fluorescent probes based on the BTD core have demonstrated high efficiency and selectivity in staining mitochondria in living cancer cell lines, proving superior to some commercially available dyes. scielo.br The molecular architecture of these synthetic probes is crucial for their observed cellular selectivity. scielo.br
Lipophilicity is another critical factor influencing the subcellular localization of these compounds. A direct correlation has been observed between the lipophilicity of certain BTD derivatives and their specific accumulation in lipid droplets. nih.gov This property is particularly valuable as lipid droplets are associated with cancer progression, making them important biomarkers for diagnosis and therapeutic response. nih.gov
The table below summarizes the key factors influencing the subcellular targeting of benzothiazole and its derivatives.
| Targeting Mechanism | Key Factors | Target Organelle | Reference |
| Mitochondrial Targeting | N-terminal presequence-like structures, positive charge | Mitochondria | nih.govscielo.br |
| Lipid Droplet Accumulation | High lipophilicity (log P ≥ 4) | Lipid Droplets | nih.gov |
| Plasma Membrane Targeting | Palmitoylation | Plasma Membrane | nih.gov |
| General Uptake | Good cell membrane permeability | Cytosol | frontiersin.org |
Photophysical Applications of this compound
The unique photophysical properties of benzothiazole derivatives, such as their high photostability and tunable fluorescence, make them valuable components in the development of advanced optical materials and tools for biological imaging. nih.govresearchgate.net
Photo-switchable molecules, or photoswitches, are compounds that can reversibly change their properties upon exposure to light of a specific wavelength. This characteristic is highly sought after for applications in data storage, molecular machines, and targeted therapies. Cationic diarylethenes based on a benzothiazolium core have been synthesized and shown to exhibit photochromism, switching between two distinct isomers (E and Z) upon irradiation with ultraviolet or visible light. researchgate.net
These novel photochromic dyes can be switched in a matter of seconds, and some derivatives exhibit very fast thermal back-reactions, returning to their initial state in less than a second. researchgate.net The introduction of a positive charge on the nitrogen atom of the benzothiazole ring results in a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, enabling the use of visible light for the switching process. researchgate.net This is a significant advantage for applications in biological systems where UV light can be damaging.
The table below details the photophysical properties of a representative photo-switchable benzothiazolium dye.
| Compound | Solvent | λmax (E-isomer) (nm) | λmax (Z-isomer) (nm) | Switching Time (s) | Thermal Back-Reaction Time | Reference |
| 2-styrylbenzothiazolium | Acetonitrile | 372 | ~350 (estimated) | 30 | < 1 s (for some derivatives) | researchgate.net |
The development of fluorescent probes for intracellular imaging is a rapidly advancing field, driven by the need for tools that can visualize specific biomolecules and cellular processes in real-time. Benzothiazole and its derivatives have emerged as a versatile scaffold for the design of such probes due to their favorable photophysical properties, including large Stokes shifts and high quantum yields in certain environments. nih.govrsc.org
Derivatives of 2,1,3-benzothiadiazole have been developed as excellent fluorescent probes for imaging lipid droplets in cancer cells. nih.gov These probes exhibit high specificity, which is attributed to their lipophilic character. Similarly, other BTD derivatives have been engineered to selectively stain mitochondria in living cells, outperforming existing commercial dyes. scielo.br The tunability of the benzothiazole core allows for the development of probes with a range of emission colors. For example, by extending the π-conjugation system of the 2-(2-hydroxyphenyl)-benzothiazole (HBT) fluorophore, researchers have successfully created derivatives with red-shifted emissions, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. frontiersin.orgnih.gov
Furthermore, benzothiazole-based probes have been designed to detect specific analytes within the cell. For instance, a green-emitting fluorescent probe based on a benzothiazole derivative was developed for imaging biothiols in living cells, exhibiting a significant fluorescence "turn-on" response in their presence. mdpi.com Another novel probe was designed for the intravital imaging of superoxide (B77818) anions, a key reactive oxygen species involved in various physiological and pathological processes. nih.gov Ratiometric luminescent probes, which can provide more accurate measurements by comparing the intensity of two different emission wavelengths, have also been developed using a ruthenium(II) complex coupled with a pH-sensitive benzothiazole derivative to monitor intracellular pH changes. nih.gov
The following table summarizes the applications of various benzothiazole derivatives as intracellular imaging probes.
| Probe Derivative | Target Analyte/Organelle | Emission Color | Key Features | Reference |
| N-substituted 2,1,3-benzothiadiazoles | Lipid Droplets | Varies | High lipophilicity, specific accumulation | nih.gov |
| Designed 2,1,3-benzothiadiazoles | Mitochondria | Varies | High selectivity and efficiency | scielo.br |
| (E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate (B1224126) (BFTF) | Superoxide Anion (O₂⁻) | Near-infrared (685 nm) | Large Stokes shift, deep tissue penetration | nih.gov |
| Phenothiazine benzothiazole-based dye | Biothiols | Green (530 nm) | 148-fold fluorescence enhancement | mdpi.com |
| Ruthenium(II) complex-benzothiazole scaffold (Ru-HBT) | Intracellular pH | Dual emission (~510 nm and ~640 nm) | Ratiometric sensing, large emission shift | nih.gov |
| 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives | General cellular imaging | Green and Red | Good cell membrane permeability | frontiersin.org |
Structure Activity and Structure Property Relationship Studies of 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole Derivatives
Systematic Modification of the 2-Methoxy Group and its Impact on Properties and Activity
The methoxy (B1213986) group at the 2-position of the 2,3-dihydro-1,3-benzothiazole scaffold is a critical determinant of its chemical reactivity and potential biological interactions. Systematic modification of this group by replacing it with other alkoxy groups or bioisosteres can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Replacing the methoxy group with larger alkoxy groups, such as ethoxy or propoxy, is expected to increase the lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity may enhance membrane permeability but could also lead to increased metabolic turnover or non-specific binding. Conversely, introducing more polar functionalities, such as a hydroxyl or a methoxyethoxy group, would decrease lipophilicity, potentially improving aqueous solubility and reducing off-target effects.
| Modification at C2-Position | Expected Change in Lipophilicity (LogP) | Potential Impact on Activity |
| Methoxy (O-CH3) | Baseline | Reference point for activity. |
| Ethoxy (O-CH2CH3) | Increase | May enhance membrane permeability. |
| Isopropoxy (O-CH(CH3)2) | Significant Increase | Could lead to higher metabolic instability. |
| Trifluoromethoxy (O-CF3) | Significant Increase | May alter electronic profile and binding mode. |
| Hydroxy (OH) | Decrease | Could improve aqueous solubility and introduce a hydrogen bond donor. |
This table presents hypothetical data based on established principles of medicinal chemistry.
Derivatization at the Benzene (B151609) Ring and its Influence on Electronic Structure and Reactivity
The introduction of electron-donating groups (EDGs), such as methyl or amino groups, is anticipated to increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic substitution and may influence the pKa of the molecule. Conversely, the addition of electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, making the ring less susceptible to electrophilic attack. libretexts.orgstudymind.co.uk These electronic perturbations can have a significant impact on the binding affinity of the molecule to its target protein by altering electrostatic interactions. nih.govnih.gov
The position of the substituent is also critical. Substituents at the 5- or 7-position are likely to have a more direct electronic influence on the heterocyclic ring system compared to those at the 4- or 6-position. Steric hindrance is another important consideration; bulky substituents can influence the preferred conformation of the molecule and may either promote or hinder binding to a target. msu.edu
| Substituent on Benzene Ring | Position | Electronic Effect | Expected Influence on Reactivity |
| -NO2 | 5 | Strong Electron-Withdrawing | Decreased nucleophilicity of the ring system. |
| -CH3 | 6 | Weak Electron-Donating | Increased electron density, favoring electrophilic substitution. |
| -Cl | 7 | Electron-Withdrawing (Inductive), Weakly Deactivating | Modulates electronic distribution and lipophilicity. |
| -NH2 | 5 | Strong Electron-Donating | Significantly increases nucleophilicity and potential for H-bonding. |
This table provides a summary of expected electronic effects based on general principles of organic chemistry. libretexts.orgstudymind.co.uk
Modifications to the Dihydrothiazole Ring System and Conformational Flexibility
The dihydrothiazole ring, being a non-aromatic five-membered ring, imparts a degree of conformational flexibility to the 2-Methoxy-2,3-dihydro-1,3-benzothiazole scaffold. This flexibility can be crucial for adopting the optimal conformation required for binding to a biological target. Modifications to this ring can alter its conformational preferences and, consequently, the biological activity.
Furthermore, the replacement of the sulfur atom with another heteroatom, such as oxygen (to form a dihydrobenzoxazole) or selenium (to form a dihydrobenzoselenazole), would significantly alter the bond angles, bond lengths, and electronic properties of the heterocyclic system, leading to profound changes in its biological profile.
| Modification to Dihydrothiazole Ring | Expected Impact on Conformation | Potential Effect on Activity |
| N-methylation | May introduce steric constraints, favoring a specific pucker. | Could enhance binding by locking in an active conformation. |
| C3-alkylation | Can influence the orientation of the C2-substituent. | May improve selectivity for a particular target. |
| Ring contraction/expansion | Drastically alters the overall geometry of the scaffold. | Likely to lead to a completely different biological activity profile. |
| Heteroatom substitution (S to O) | Changes in bond lengths and angles, affecting ring pucker. | Could alter binding mode and metabolic stability. |
This table is based on theoretical considerations of heterocyclic ring conformations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physicochemical properties of a series of compounds based on their molecular structures. For analogs of this compound, QSAR/QSPR studies can provide valuable insights for the design of new derivatives with improved characteristics.
The development of a robust QSAR model typically involves the calculation of a wide range of molecular descriptors for a set of analogs with known activities or properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.govallsubjectjournal.com
For instance, a hypothetical QSAR study on a series of this compound derivatives as inhibitors of a specific enzyme might reveal that the inhibitory activity is positively correlated with the hydrophobicity of the substituent at the 2-position and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). Such a model would guide the synthesis of new analogs with increased lipophilicity at C2 and a lower HOMO energy to enhance their inhibitory potency.
| Compound | C2-Substituent | Benzene Ring Substituent | LogP (Descriptor) | HOMO Energy (Descriptor) | Predicted Activity (pIC50) |
| Analog 1 | -OCH3 | H | 2.1 | -5.8 eV | 6.5 |
| Analog 2 | -OCH2CH3 | H | 2.6 | -5.9 eV | 6.8 |
| Analog 3 | -OCH3 | 5-NO2 | 2.0 | -6.2 eV | 7.1 |
| Analog 4 | -OCH2CH3 | 5-NO2 | 2.5 | -6.3 eV | 7.4 |
This is a hypothetical QSAR data table illustrating the relationship between molecular descriptors and predicted activity.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches (mechanistic focus)
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. For this compound derivatives, this approach can be instrumental in identifying novel active compounds.
A pharmacophore model is typically generated from a set of active molecules by identifying common chemical features and their spatial relationships. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For example, a pharmacophore model for a series of this compound-based kinase inhibitors might consist of a hydrogen bond acceptor (the nitrogen atom of the thiazole (B1198619) ring), a hydrophobic feature (the benzene ring), and another hydrogen bond acceptor (the oxygen of the methoxy group), all arranged in a specific 3D geometry.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify new molecules that match the pharmacophoric features. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The identified hits can then be synthesized and biologically evaluated, providing a rapid and efficient way to discover new lead compounds. researchgate.netmdpi.com The mechanistic focus of this approach lies in its ability to distill the key molecular interactions that are essential for biological activity, thereby guiding the design of molecules with a higher probability of success.
Future Directions and Emerging Research Avenues for 2 Methoxy 2,3 Dihydro 1,3 Benzothiazole
Exploration of Unconventional Synthetic Pathways and Sustainable Production Methods
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh conditions or hazardous reagents. nih.gov The future of synthesizing 2-Methoxy-2,3-dihydro-1,3-benzothiazole is geared towards the development of greener and more sustainable protocols. nih.gov Research is focused on moving away from toxic thiol-based reagents and adopting unconventional approaches that offer higher efficiency and lower environmental impact. rsc.orgresearchgate.net
Key emerging strategies include:
Electrochemical Synthesis: This method offers a catalyst-free and environmentally benign route for producing benzothiazole derivatives, potentially allowing for rapid and efficient production under mild conditions. researchgate.net
Microwave-Promoted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.gov
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel improves atom economy and reduces waste from intermediate purification steps. nih.gov
Transition Metal Catalysis and Metal-Free Systems: The development of novel catalytic systems, using either cost-effective metals or no metals at all, is a critical avenue for creating C-2 substituted benzothiazoles in a more sustainable manner. researchgate.net
Use of Green Solvents: Exploring the use of water or other environmentally friendly solvents is a priority to reduce the reliance on volatile organic compounds. nih.gov
| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages |
|---|---|---|---|
| Catalysis | Often requires harsh conditions or stoichiometric reagents | Transition metal catalysis, metal-free systems, electrochemistry researchgate.netresearchgate.net | Higher efficiency, milder conditions, reusability |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions nih.gov | Reduced environmental impact and health hazards |
| Energy Source | Conventional heating (prolonged) | Microwave irradiation nih.gov | Drastically reduced reaction times, energy efficiency |
| Process | Multi-step synthesis with intermediate isolation | One-pot, domino, and multicomponent reactions researchgate.netnih.gov | Improved atom economy, reduced waste, operational simplicity |
Discovery of Novel Catalytic Transformations Mediated by this compound
While much research has focused on the synthesis of benzothiazoles, an emerging area of interest is the use of these heterocycles as catalysts themselves. The this compound scaffold contains electron-rich nitrogen and sulfur atoms, which could potentially serve as a bidentate ligand for transition metals or act as an organocatalyst.
Future research could explore its utility in mediating a variety of chemical transformations. The methoxy (B1213986) group at the C-2 position is expected to influence the electronic properties of the heterocyclic system, potentially tuning its catalytic activity and selectivity. Investigations may focus on its application in reactions such as C-C and C-N bond formation, asymmetric synthesis, and oxidation-reduction reactions. The transformation of related benzothiazine systems into benzothiazole derivatives suggests the inherent reactivity of the core structure, which could be harnessed for catalytic purposes. imist.ma
Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Understanding
A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for designing its applications. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, advanced methods can provide deeper insights. jyoungpharm.orgresearchgate.net
Future research will likely involve:
X-ray Crystallography: To determine the precise solid-state conformation, bond angles, and intermolecular interactions of the molecule and its derivatives.
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, confirming connectivity and elucidating subtle structural features.
High-Performance Liquid Chromatography (HPLC): Advanced HPLC methods are essential for assessing purity with high accuracy. jyoungpharm.org
Computational Modeling: In conjunction with experimental data, computational methods can predict molecular geometry, study conformational dynamics in solution, and analyze electronic structure.
| Technique | Information Provided | Research Application |
|---|---|---|
| 1H and 13C NMR | Basic molecular structure and connectivity jyoungpharm.org | Routine characterization |
| FT-IR Spectroscopy | Presence of functional groups jyoungpharm.org | Confirmation of molecular identity |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and formula jyoungpharm.org | Unambiguous formula determination |
| X-ray Crystallography | Solid-state 3D structure, intermolecular packing iucr.org | Understanding supramolecular assembly and conformation |
| 2D NMR (COSY, HSQC, etc.) | Detailed connectivity and spatial relationships | Precise structural elucidation of complex analogs |
Integration of this compound into More Complex Supramolecular Systems
The field of supramolecular chemistry offers a platform to assemble molecules into highly ordered, functional architectures. The structural elements of this compound—including the aromatic ring system and heteroatoms—make it an excellent candidate for a building block in supramolecular design.
Future work will likely focus on exploiting non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···O interactions to construct larger systems. iucr.orgmdpi.com Research on related N-(benzo[d]thiazolyl) amides has demonstrated the formation of complex patterns like ribbons and three-dimensional networks through a combination of N—H⋯O, C—H⋯N, and halogen bonds. iucr.org By modifying the benzothiazole core with specific functional groups, it may be possible to program the self-assembly of this compound derivatives into materials with tailored properties, such as liquid crystals, gels, or porous frameworks for sensing and storage applications. researchgate.net
Computational Design and Prediction of Novel Functional Analogs
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules with desired properties. researchgate.net For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict the properties of novel analogs before their synthesis. mdpi.com
Key areas of computational exploration include:
Predicting Reactivity: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the kinetic stability and chemical reactivity of new derivatives. mdpi.com
Designing for Biological Activity: Molecular docking studies can simulate the binding of designed analogs to the active sites of specific proteins or enzymes, helping to prioritize candidates for synthesis and biological testing. mdpi.comnih.gov
Simulating Spectroscopic Properties: Computational methods can predict NMR and IR spectra, aiding in the characterization of newly synthesized compounds. mdpi.com
Structure-Property Relationships: By systematically modifying the structure in silico (e.g., changing substituents on the benzene (B151609) ring), researchers can build models that correlate molecular features with functional outcomes, accelerating the discovery of new materials and therapeutic agents.
| Computational Method | Purpose | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and geometry mdpi.com | Molecular stability, reactivity (HOMO-LUMO gap), spectroscopic data |
| Molecular Docking | Simulate binding to biological targets nih.gov | Binding affinity, potential therapeutic targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity | Prediction of activity for unsynthesized analogs |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time | Conformational flexibility, interaction dynamics with solvents or receptors |
Identification of Undiscovered Biological Targets and Elucidation of Intricate Molecular Mechanisms
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov For instance, the benzothiazole derivative Frentizole has been used in treating autoimmune disorders. nih.gov
A significant future direction for this compound is the systematic screening for novel biological activities. Research could involve testing the compound and its rationally designed analogs against diverse biological targets. Potential targets, based on the known activity of the broader benzothiazole class, could include bacterial enzymes like DNA gyrase, viral proteins, or protein kinases involved in cancer signaling. nih.govnih.gov
Once a biological activity is identified, subsequent research would focus on elucidating the precise molecular mechanism of action. This involves identifying the direct binding target, studying the compound's effect on cellular pathways, and establishing a clear structure-activity relationship (SAR) to guide the development of more potent and selective therapeutic agents.
| Biological Activity | Potential Molecular Target/Mechanism | Reference |
|---|---|---|
| Antibacterial | DNA gyrase, Topoisomerase IV inhibition nih.gov | nih.gov |
| Antitumor | Protein kinase inhibition, DNA intercalation nih.gov | nih.gov |
| Antiviral (e.g., anti-HIV) | Inhibition of viral enzymes | researchgate.net |
| Anti-inflammatory | Inhibition of inflammatory pathways (e.g., NF-κB) nih.gov | nih.gov |
| Immunosuppressive | Mechanism associated with drugs like Frentizole nih.gov | nih.gov |
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 2-Methoxy-2,3-dihydro-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions using precursors like 2-aminothiophenol derivatives. For example, coupling reactions under reflux with solvents such as ethanol or DMSO, and catalysts like glacial acetic acid, are common . Optimization of reaction time (e.g., 4–18 hours) and temperature (e.g., reflux at ~80°C) is critical for yield (55–65%) and purity. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or flash chromatography is recommended to remove unreacted intermediates .
Q. Q2. What spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and methoxy group integration (δ ~3.8–4.0 ppm for OCH₃) .
- Infrared (IR) Spectroscopy: Stretching frequencies for C–S (670–750 cm⁻¹) and C–O–C (1050–1250 cm⁻¹) validate functional groups .
- X-ray Diffraction (XRD): Resolves crystal packing and intramolecular interactions (e.g., C–H⋯S hydrogen bonds, dihedral angles ~78° between aromatic rings) .
- Elemental Analysis: Confirms stoichiometry (e.g., C: 67.8%, H: 6.2%, N: 7.9% for C₉H₉NOS) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
Methodological Answer: SAR studies require systematic substitution at the benzothiazole core. For example:
- Functional Group Variation: Introduce halogens (e.g., 4-fluorophenyl) or methyl groups to assess antimicrobial or anti-inflammatory activity .
- Bioassay Design: Use in vitro models (e.g., bacterial growth inhibition, COX-2 enzyme assays) with IC₅₀ calculations. Compare with control compounds (e.g., indomethacin for anti-inflammatory assays) .
- Computational Docking: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like α-glucosidase or bacterial DNA gyrase .
Data Contradiction Note:
While some derivatives show potent antibacterial activity (MIC ≤ 1 µg/mL), others exhibit cytotoxicity at higher concentrations. Dose-response curves and selectivity indices (SI = IC₅₀(host)/IC₅₀(target)) are essential to resolve discrepancies .
Q. Q4. What thermodynamic and kinetic insights can be gained from studying this compound as a corrosion inhibitor?
Methodological Answer:
- Adsorption Isotherms: Fit gravimetric data to Langmuir or Temkin models to determine adsorption free energy (ΔG°ads). Values < −20 kJ/mol suggest chemisorption on metal surfaces (e.g., Zn in HCl) .
- Electrochemical Techniques: Tafel polarization provides corrosion current density (icorr) and inhibition efficiency (η% = [1 − icorr(inhibited)/icorr(blank)] × 100). EIS measurements reveal charge-transfer resistance (Rct) .
- Surface Analysis: SEM/EDS post-exposure identifies inhibitor film composition (e.g., S and N from benzothiazole detected on Zn) .
Q. Q5. How do crystal packing and intermolecular interactions affect the physicochemical stability of this compound derivatives?
Methodological Answer: Single-crystal XRD reveals:
- Hydrogen Bonding: Intramolecular C–H⋯S bonds (2.5–2.7 Å) stabilize envelope conformations in dihydrobenzothiazole rings .
- π-Stacking: Parallel-displaced π-π interactions (3.8–4.2 Å) between aromatic rings enhance thermal stability (decomposition >250°C) .
- Impact on Solubility: Hydrophobic packing (e.g., methyl groups) reduces aqueous solubility but improves lipid bilayer permeability for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

